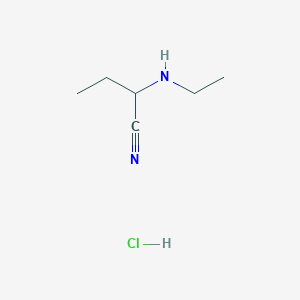

2-(Ethylamino)butanenitrile hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

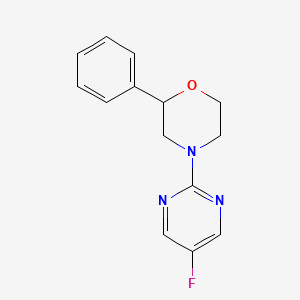

Vue d'ensemble

Description

2-(Ethylamino)butanenitrile hydrochloride is an organic compound with the molecular formula C6H13ClN2 and a molecular weight of 148.64 . It appears as a powder and is typically stored at room temperature .

Molecular Structure Analysis

The molecular structure of 2-(Ethylamino)butanenitrile hydrochloride can be represented by the SMILES notation: CCC(C#N)NCC.Cl . The InChI key for this compound is OSFIALBHIKKUSI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-(Ethylamino)butanenitrile hydrochloride is a powder that is stored at room temperature . Its molecular weight is 148.64 .Relevant Papers A paper titled “Pilot Test of Water-Lean Solvent of 2-(Ethylamino) Ethanol, 1-Methyl-2-Pyrrolidinone, and Water for Post-Combustion CO2 Capture” discusses the use of a water-lean solvent of 2-(ethylamino) ethanol for CO2 capture . This might provide some insights into potential applications of 2-(Ethylamino)butanenitrile hydrochloride. Another paper titled “Effects of 4-Ethylamino-2-butynyl(2-cyclohexyl-2-phenyl)glycolate Hydrochloride, a Metabolite of Oxybutynin, on Bladder Specimens and Rhythmic Bladder Contraction in Rats in Comparison With Oxybutynin” discusses the effects of a related compound on bladder specimens and rhythmic bladder contraction in rats .

Applications De Recherche Scientifique

Nitroxide-Mediated Polymerization

Nitroxide-mediated polymerization (NMP) of 2-(diethylamino)ethyl methacrylate (DEAEMA) with acrylonitrile in water demonstrates the application of related compounds in polymer science. This process, performed at 90 °C and atmospheric pressure using specific alkoxyamines, shows controlled polymerization with low molar dispersity and significant livingness (Darabi et al., 2015).

Synthesis of Poly(N-isopropylacrylamide)

The synthesis of poly(N-isopropylacrylamide) (PNIPAM) using a chloropropionamide derivative featuring an azido group is another example. This method demonstrates the formation of PNIPAM with various end-groups, adjusting its thermoresponsivity and highlighting the versatility of these chemical compounds in polymer synthesis (Narumi et al., 2008).

Biological Production of Chemical Feedstocks

2-(Ethylamino)butanenitrile hydrochloride derivatives are relevant in the bioconversion of natural resources for chemical feedstock production. For instance, the biological production of 2,3-butanediol, a key chemical feedstock, involves microbial formation from natural resources, highlighting the compound's importance in bio-based chemical production (Syu, 2001).

Alzheimer's Disease Research

In medical research, derivatives of 2-(Ethylamino)butanenitrile hydrochloride, such as [18F]FDDNP, have been used in positron emission tomography to study Alzheimer's disease. This research provides insights into the localization and load of neurofibrillary tangles and beta-amyloid plaques in living patients (Shoghi-Jadid et al., 2002).

Synthesis of Anticancer Compounds

The synthesis of new 2-amino-3-cyanopyridine derivatives from 2-Aminonicotinonitrile, and their subsequent evaluation for anticancer properties, showcases the potential of related compounds in developing novel therapeutic agents (Mansour et al., 2021).

Development of New Synthesis Methods

Research on the synthesis of N-benzoyl L-acosamine using derivatives of 2-(Ethylamino)butanenitrile hydrochloride illustrates the compound's role in creating new synthesis pathways for complex organic compounds (Hiyama et al., 1984).

Propriétés

IUPAC Name |

2-(ethylamino)butanenitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.ClH/c1-3-6(5-7)8-4-2;/h6,8H,3-4H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFIALBHIKKUSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)NCC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethylamino)butanenitrile hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butyramide](/img/structure/B2691521.png)

![N-(5-chloro-2-methylphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-ethylamino]acetamide](/img/structure/B2691522.png)

![Methyl 2'-amino-1-(4-fluorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2691524.png)

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 3-[[2-[2-(diethylamino)-4-oxo-1,3-thiazol-5-yl]acetyl]amino]benzoate](/img/structure/B2691528.png)

![7-(4-ethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2691533.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2691536.png)